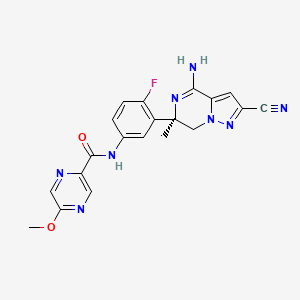![molecular formula C40H36BrN2O2P B12392943 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a butadienyl linker, and a dimethylaniline moiety, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Butadienyl Linker: The butadienyl linker can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Introduction of the Diphenylphosphoryloxyphenyl Group: This step involves the phosphorylation of a phenol derivative followed by a coupling reaction with the quinoline core.
Final Assembly: The final step involves the coupling of the dimethylaniline moiety with the intermediate product, followed by bromination to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the butadienyl linker.
Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Fluorescent Probes: The compound’s unique structure makes it suitable for use as a fluorescent probe in biological imaging.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound’s potential biological activity makes it a candidate for therapeutic applications, particularly in cancer and infectious diseases.
Industry
Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The compound exerts its effects through interactions with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The diphenylphosphoryloxyphenyl group can interact with proteins, inhibiting their activity. The butadienyl linker and dimethylaniline moiety can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core but differ in their substituents and overall structure.
Diphenylphosphoryloxyphenyl Derivatives: Compounds with similar phosphoryloxyphenyl groups but different cores and linkers.
Dimethylaniline Derivatives: Compounds with the dimethylaniline moiety but different cores and linkers.
Uniqueness
The unique combination of the quinoline core, butadienyl linker, diphenylphosphoryloxyphenyl group, and dimethylaniline moiety sets this compound apart from others
属性
分子式 |
C40H36BrN2O2P |
|---|---|
分子量 |
687.6 g/mol |
IUPAC 名称 |
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide |
InChI |
InChI=1S/C40H36N2O2P.BrH/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;/h3-30H,31H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ZYKZZZUPELAJDX-UHFFFAOYSA-M |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


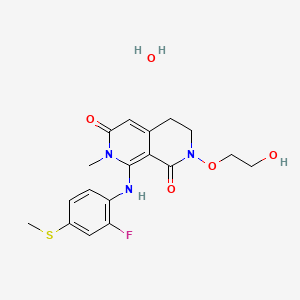
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
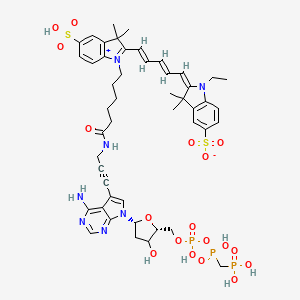
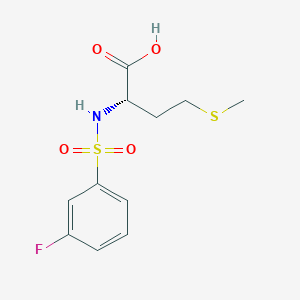
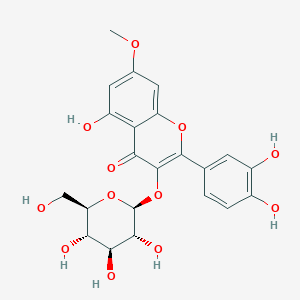

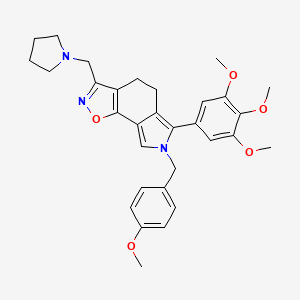
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
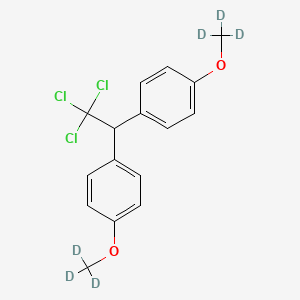
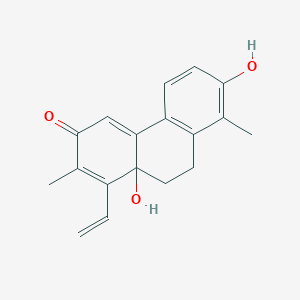
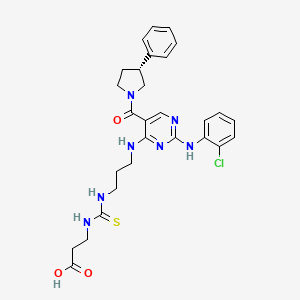
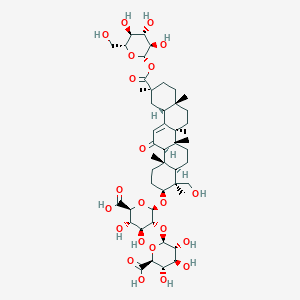
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
